A Technical Guide to 1-Stearoyl-sn-glycerol: Structure, Properties, and Biological Context
A Technical Guide to 1-Stearoyl-sn-glycerol: Structure, Properties, and Biological Context
Introduction
1-Stearoyl-sn-glycerol, also known as 1-monostearin or L-(+)-1-Monostearin, is a monoacylglycerol comprising a glycerol (B35011) backbone with a stearic acid (octadecanoic acid) molecule esterified at the sn-1 position.[1][2] The "sn" designation refers to the stereospecific numbering of the glycerol carbon backbone, which is crucial for distinguishing between stereoisomers and understanding its specific roles in biological systems. As a monoglyceride, it serves as a key metabolite in lipid metabolism and has been identified in various organisms, including plants.[1] This document provides a detailed overview of the structure, physicochemical properties, biological significance, and relevant experimental methodologies for 1-Stearoyl-sn-glycerol, tailored for researchers and professionals in drug development and life sciences.
Chemical Structure and Identification
1-Stearoyl-sn-glycerol is structurally defined as [(2S)-2,3-dihydroxypropyl] octadecanoate.[1] Its structure consists of:
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A glycerol molecule, which is a three-carbon alcohol with a hydroxyl group on each carbon.
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A stearic acid molecule, which is a saturated fatty acid with an 18-carbon chain.
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An ester bond linking the carboxyl group of stearic acid to the primary hydroxyl group at the C1 (or sn-1) position of the glycerol backbone. The hydroxyl groups at the sn-2 and sn-3 positions remain free.
It is the enantiomer of 3-stearoyl-sn-glycerol.[1]
Below is a table summarizing the key identifiers for this compound.
| Identifier | Value |
| IUPAC Name | [(2S)-2,3-dihydroxypropyl] octadecanoate[1] |
| Synonyms | 1-Stearoyl-sn-glycerol; (2S)-2,3-dihydroxypropyl octadecanoate; L-(+)-1-Monostearin; MG(18:0/0:0/0:0)[1][2][3] |
| Molecular Formula | C₂₁H₄₂O₄[1][2] |
| CAS Number | 22610-61-3[1][2][3] |
| ChEBI ID | CHEBI:75550[1] |
Physicochemical Properties
The physical and chemical characteristics of 1-Stearoyl-sn-glycerol are essential for its handling, formulation, and analysis in a laboratory setting.
| Property | Value |
| Molecular Weight | 358.6 g/mol [1][2] |
| Physical Description | Solid[1] |
| Solubility | Soluble in Ethanol and Methanol[2] |
| XLogP3 | 7.4[1] |
| InChI Key | VBICKXHEKHSIBG-FQEVSTJZSA-N[2] |
Biological Role and Signaling Context
1-Stearoyl-sn-glycerol is a naturally occurring monoacylglycerol that functions as a metabolite in various biological systems. It has been identified as a plant metabolite and is also found in human plasma.[1][3] Research in metabolomics has highlighted its potential clinical relevance. For instance, a metabolomic profiling study found that 1-stearoylglycerol was statistically significantly inversely associated with the risk of overall prostate cancer, an association that persisted for cases diagnosed more than five years after blood collection.[4]
While 1-Stearoyl-sn-glycerol is a monoacylglycerol, the closely related diacylglycerols (DAGs), such as 1-stearoyl-2-arachidonoyl-sn-glycerol (B52953) (SAG), are well-known second messengers in critical signaling pathways.[5][6] These DAGs are potent activators of Protein Kinase C (PKC), a key enzyme in signal transduction that regulates numerous cellular processes.[6][7] The pathway diagram below illustrates this contextual signaling cascade, which is initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by Phospholipase C (PLC).
Figure 1: Contextual Diacylglycerol (DAG) Signaling Pathway.
Experimental Protocols
The synthesis and analysis of 1-Stearoyl-sn-glycerol and related lipids require specific chemical and analytical procedures. Below are representative protocols.
This protocol is adapted from a general method for the synthesis of behenoyl-1-stearoyl-glycerol and illustrates the acylation of 1-monostearin, a common reaction for producing diacylglycerols.[8]
Materials:
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1-Monostearin (1-Stearoyl-sn-glycerol)
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Anhydrous Chloroform (B151607) (washed and dried)
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Anhydrous Pyridine (B92270)
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Fatty Acyl Chloride (e.g., Behenoyl chloride)
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Acetone/Ethanol (50:50 v/v)
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Magnesium Sulfate (MgSO₄)
Procedure:
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Dissolution: Dissolve 100 g of 1-monostearin in 750 ml of warm, anhydrous chloroform in a suitable reaction vessel.
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Base Addition: Add 24.8 ml of anhydrous pyridine to the solution.
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Acylation: In a separate flask, dissolve 110 g of the desired fatty acyl chloride in 250 ml of anhydrous chloroform. Add this solution dropwise to the well-stirred monostearin (B1671896) solution.
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Reaction: Gently warm the reaction mixture with a heating mantle and stir overnight (approx. 16 hours).
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Solvent Removal: After the reaction is complete, remove the chloroform under reduced pressure using a rotary evaporator.
-
Purification:
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Transfer the resulting solid/oil to a 2-liter beaker and add 1 liter of a 50:50 acetone/ethanol solution.
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Heat the mixture to boiling and filter off any remaining solids.
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Cool the filtrate to room temperature to allow the diacylglyceride (B12379688) product to crystallize.
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Collect the purified solid product by suction filtration.
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Figure 2: General Workflow for Acylation of 1-Monostearin.
This outlines a typical workflow for identifying and quantifying metabolites like 1-Stearoyl-sn-glycerol from biological samples, based on methods used in clinical research.[4]
Procedure:
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Sample Collection & Preparation: Collect biological samples (e.g., serum, plasma) and store them appropriately (e.g., at -80°C). For analysis, perform a protein precipitation and metabolite extraction, often using a cold organic solvent like methanol.
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Analytical Platform: Analyze the extracted metabolites using a high-resolution analytical technique, typically Liquid Chromatography coupled with Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Data Acquisition: Run the samples through the instrument to generate raw data, including retention times, mass-to-charge ratios (m/z), and peak intensities. Include quality control (QC) samples throughout the run to monitor instrument performance.
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Data Processing: Use specialized software to perform peak identification, alignment, and normalization. Compare the acquired spectral data against known metabolite libraries for compound identification.
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Statistical Analysis: Perform statistical analysis (e.g., t-tests, ANOVA, multivariate analysis) to identify metabolites that are significantly different between experimental groups. Apply corrections for multiple comparisons (e.g., Bonferroni correction) to reduce false positives.
References
- 1. 1-Stearoyl-sn-glycerol | C21H42O4 | CID 15560610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 1-stearoylglycerol is associated with risk of prostate cancer: results from serum metabolomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. 1-Stearoyl-2-Arachidonoyl-sn-Glycerol - Echelon Biosciences [echelon-inc.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. prepchem.com [prepchem.com]
